

# 2-ME ELISA kit serum measurement protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 2-Methoxyestradiol

CAS No.: 362-07-2

Cat. No.: S548450

[Get Quote](#)

## 2-ME2 ELISA Kit Components & Performance

The following tables summarize the key components and validated performance characteristics of a typical **2-Methoxyestradiol** (2-ME2) ELISA Kit based on the search results [1].

**Table 1: Kit Components (96T size) [1]**

Component	Description	Storage (Opened)
ELISA Microplate	8x12 well strips, pre-coated with 2-ME2	1 month at 2-8°C; 6 months at -20°C
Lyophilized Standard	2 vials for creating standard curve	1 month at 2-8°C; 6 months at -20°C
Biotin-labeled Antibody	1 vial (concentrated)	-
HRP-Streptavidin Conjugate	120 µL (100X concentrated)	2-8°C (avoid light)
TMB Substrate	10 mL	-
Stop Solution	10 mL	-
Wash Buffer	30 mL (25X concentrated)	-

Component	Description	Storage (Opened)
Sample Dilution Buffer	20 mL	-

Table 2: Assay Performance Characteristics [1]

Parameter	Specification
Sample Type	Serum, Plasma, Cell Culture Supernatant, etc.
Assay Duration	~2 hours
Detection Range	31.25 - 2000 ng/mL
Sensitivity	18.75 ng/mL
Sample Dilution	Recommended 1:2 for serum/plasma
Precision (CV%)	Intra-assay: <5%; Inter-assay: ~5%
Mean Recovery	Serum: 97%; Plasma: 96%

## Detailed Experimental Workflow

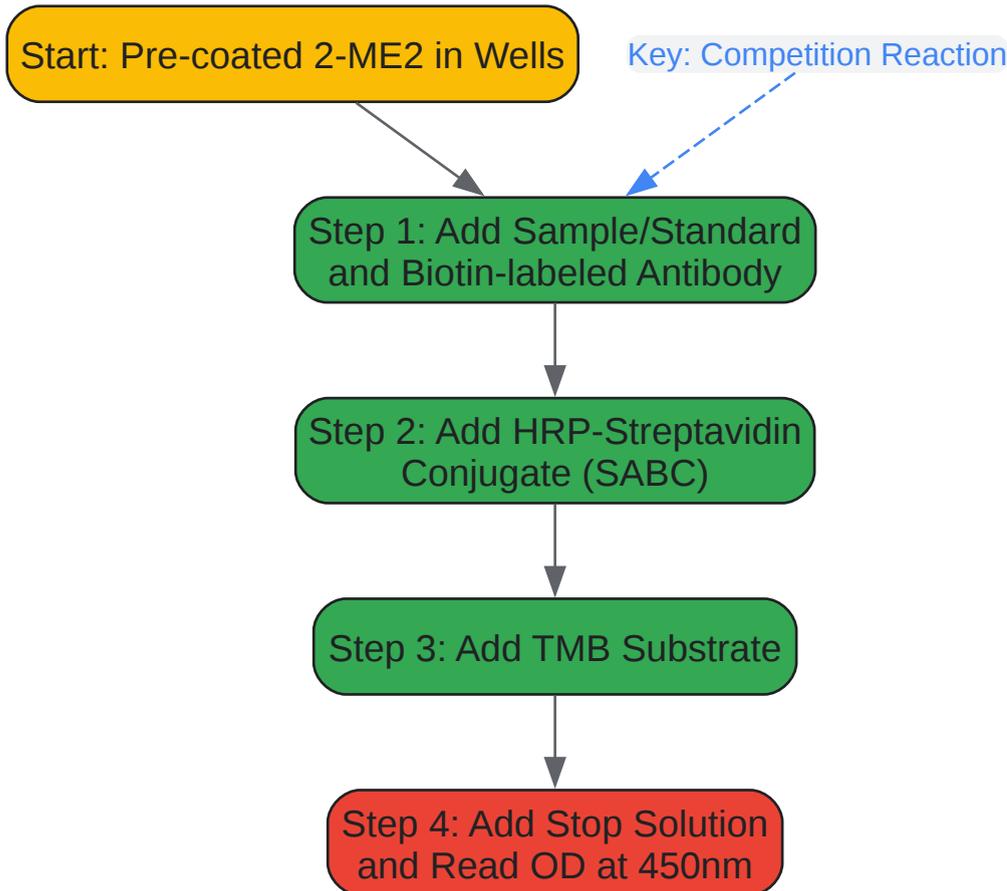
Here is the complete procedure for performing the 2-ME2 serum measurement, from sample preparation to data calculation.

### Sample Preparation & Pre-Assay Steps

- Serum Collection:** Collect blood using a serum separator tube (SST). Allow it to clot for **30 minutes at room temperature**, then centrifuge for **15 minutes at 1000 × g**. Aliquot the serum immediately and store at  $\leq -20^{\circ}\text{C}$  if not used right away. Avoid repeated freeze-thaw cycles [2].
- Pre-Assay Reconstitution:** Reconstitute all lyophilized standards and the biotin-labeled antibody according to the kit instructions. Equilibrate all kit components and your samples to **room temperature** before starting the assay to ensure accurate results [1].

## ELISA Assay Procedure

The diagram below illustrates the core principle of the competitive ELISA method used in this kit.



[Click to download full resolution via product page](#)

Follow these steps to run the assay [1]:

- **Prepare the Plate:** Wash the pre-coated plate twice with Wash Buffer.
- **Add Sample and Antibody:**
  - Add **50 µL** of standard or prepared sample to each well.
  - Immediately add **50 µL** of the biotin-labeled antibody working solution to each well. Do not reuse tips.
  - Gently shake the plate for 1 minute, seal it, and incubate **statically for 45 minutes at 37°C**.
  - Wash the plate **3 times**, immersing for 1 minute each time.
- **Add Enzyme Conjugate:**
  - Add **100 µL** of HRP-Streptavidin Conjugate (SABC) working solution to each well.
  - Seal the plate and incubate **statically for 30 minutes at 37°C**.

- Wash the plate **5 times**, immersing for 1 minute each time.
- **Develop and Stop the Reaction:**
  - Add **90 µL** of TMB substrate solution to each well.
  - Seal the plate and incubate **statically for 10-20 minutes at 37°C in the dark**. Monitor for color development.
  - Add **50 µL** of Stop Solution to each well. The blue product will turn yellow.
- **Read the Plate:** Measure the **Optical Density (O.D.) at 450 nm** immediately using a microplate reader.

## Data Analysis & Calculation

- **Generate the Standard Curve:** Plot the **average O.D. value** for each standard (y-axis) against its known concentration (x-axis) on a semi-log graph. Use curve-fitting software to generate a best-fit curve. A 4- or 5-parameter logistic (4PL or 5PL) model is often recommended for ELISA data [3]. Note that for competitive ELISAs, the curve is inverted (highest O.D. corresponds to the lowest analyte concentration) [3].
- **Calculate Sample Concentration:** Find the average O.D. of your duplicate sample wells. Locate this value on the y-axis of the standard curve, draw a horizontal line to the curve, and then a vertical line down to the x-axis to read the corresponding concentration [3].
- **Apply Dilution Factor:** If your sample was diluted, multiply the concentration obtained from the standard curve by the dilution factor [3].
- **Assay Validation:**
  - **Precision:** Calculate the **Coefficient of Variation (CV%)** for your sample duplicates. The CV should ideally be **<20%** [3]. High CV can indicate pipetting errors or plate washing issues [3].
  - **Recovery:** For validation, you can spike a known amount of 2-ME2 into a sample and calculate the percentage recovery, which should fall within the expected range (e.g., 89-105% for serum) [1].

## Critical Technical Notes for Researchers

- **Sample Integrity:** Serum and plasma samples require a **1:2 dilution** with the provided Sample Dilution Buffer before the assay. This reduces matrix effects that can interfere with the detection [1].
- **Quality Control:** Always run samples and standards **in duplicate or triplicate**. This provides enough data for statistical validation and helps identify outliers or technical errors [3].
- **Instrumentation:** Ensure pipettes are properly calibrated before use. Use precision single- and multi-channel pipettes with sealed tips to ensure accurate liquid handling [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - 2 ( ME -Methoxy Estradiol) 2 - FineTest 2 ELISA Kit ELISA Kit [fn-test.com]
2. ELISA Sample Preparation & Collection Guide [rndsystems.com]
3. Data analysis for ELISA [abcam.com]

To cite this document: Smolecule. [2-ME ELISA kit serum measurement protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548450#2-me-elisa-kit-serum-measurement-protocol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)